

# A Comprehensive Technical Guide to the History and Synthesis of Americium Oxides

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## Compound of Interest

Compound Name: Americium oxide

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## Abstract

This technical guide provides an in-depth exploration of the history, synthesis, and characterization of **americium oxides**, primarily focusing on americium dioxide ( $\text{AmO}_2$ ) and americium sesquioxide ( $\text{Am}_2\text{O}_3$ ). While the existence of americium monoxide ( $\text{AmO}$ ) is noted, detailed experimental data remains scarce. This document outlines the initial discovery of americium and the subsequent development of its oxide forms. Detailed experimental protocols for the synthesis of  $\text{AmO}_2$  via the thermal decomposition of americium oxalate and the synthesis of  $\text{Am}_2\text{O}_3$  through the reduction of  $\text{AmO}_2$  are presented. Quantitative data, including crystallographic properties and physical characteristics, are summarized in structured tables for comparative analysis. Furthermore, logical workflows and transformation pathways are visualized using Graphviz diagrams to provide a clear understanding of the synthesis processes.

## Introduction: The Discovery of Americium

Americium, a synthetic element with the atomic number 95, was first intentionally synthesized in late 1944 at the University of Chicago's Metallurgical Laboratory (now Argonne National Laboratory) by Glenn T. Seaborg, Ralph A. James, Leon O. Morgan, and Albert Ghiorso.<sup>[1][2]</sup> This discovery was a part of the Manhattan Project and was therefore classified, with the official announcement being made by Seaborg in November 1945.<sup>[1][2]</sup> The element was

named "americium" in honor of the Americas, drawing an analogy to the lanthanide element europium, which is located directly above it in the periodic table.

The first isolation of a macroscopic quantity of an americium compound, specifically americium(III) hydroxide ( $\text{Am}(\text{OH})_3$ ), was achieved by Burris B. Cunningham in 1945. The most common isotope, Americium-241 ( $^{241}\text{Am}$ ), is produced in nuclear reactors via neutron capture by plutonium isotopes.[1] The development of methods to produce stable forms of americium was driven by the need for safe storage and handling, as acidic solutions of americium were found to be highly corrosive to their containers due to intense alpha radiation.[3] This led to the development of solid-state forms, with americium dioxide ( $\text{AmO}_2$ ) being the most common and stable oxide.

## Americium Oxides: An Overview

Three oxides of americium have been identified: americium dioxide ( $\text{AmO}_2$ ), americium sesquioxide ( $\text{Am}_2\text{O}_3$ ), and americium monoxide ( $\text{AmO}$ ).  $\text{AmO}_2$  is the most stable and common oxide, while  $\text{Am}_2\text{O}_3$  exists in multiple crystalline forms. Information regarding  $\text{AmO}$  is limited, with its synthesis and properties not being well-documented in publicly available literature.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the well-characterized **americium oxides**.

Property	Americium Dioxide (AmO <sub>2</sub> )	Americium Sesquioxide (Am <sub>2</sub> O <sub>3</sub> ) - Hexagonal (A-type)	Americium Sesquioxide (Am <sub>2</sub> O <sub>3</sub> ) - Cubic (C-type)
Formula Weight ( g/mol )	275.06	534.12	534.12
Color	Black	Tan	Red-brown
Appearance	Crystalline solid	Crystalline solid	Crystalline solid
Crystal Structure	Cubic (Fluorite-type)	Hexagonal	Body-centered Cubic
Space Group	Fm-3m	P-3m1	Ia-3
Lattice Parameter (a)	5.374 Å	3.817 Å	11.03 Å
Lattice Parameter (c)	-	5.971 Å	-
Calculated Density (g/cm <sup>3</sup> )	11.68	11.77	-

Property	Americium Monoxide (AmO)
Formula Weight ( g/mol )	259.06
Color	Not well-documented
Appearance	Not well-documented
Crystal Structure	Not well-documented
Space Group	Not well-documented
Lattice Parameter (a)	Not well-documented
Calculated Density (g/cm <sup>3</sup> )	Not well-documented

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of americium dioxide and americium sesquioxide.

## Synthesis of Americium Dioxide ( $\text{AmO}_2$ ) via Thermal Decomposition of Americium Oxalate

The most established method for producing Americium Dioxide is through the precipitation of americium oxalate followed by calcination. This process was extensively developed at Oak Ridge National Laboratory (ORNL).<sup>[3]</sup>

### 3.1.1. Precipitation of Americium(III) Oxalate ( $\text{Am}_2(\text{C}_2\text{O}_4)_3 \cdot n\text{H}_2\text{O}$ )

- **Preparation of Americium Solution:** Begin with a solution of americium in hydrochloric acid (HCl). The concentration of americium can vary.
- **Neutralization:** Neutralize the excess acid in the americium solution by adding ammonium hydroxide ( $\text{NH}_4\text{OH}$ ) until a pH of approximately 1 is reached.
- **Precipitation:** Slowly add a saturated solution of oxalic acid ( $\text{H}_2\text{C}_2\text{O}_4$ ) to the neutralized americium solution while stirring. A dusty rose-colored precipitate of americium(III) oxalate will form.
- **Digestion:** After the initial precipitation, add an excess of oxalic acid solution and continue to agitate the slurry for a period to encourage crystal growth and complete the precipitation.
- **Filtration and Washing:** Filter the americium oxalate precipitate using a suitable filter medium. Wash the precipitate thoroughly with deionized water to remove any soluble impurities.
- **Drying:** Partially dry the americium oxalate precipitate by drawing air through the filter cake. The hydrated americium oxalate has the chemical formula  $\text{Am}_2(\text{C}_2\text{O}_4)_3 \cdot 7\text{H}_2\text{O}$ .<sup>[4]</sup>

### 3.1.2. Calcination of Americium(III) Oxalate to Americium Dioxide ( $\text{AmO}_2$ )

- **Transfer to Crucible:** Transfer the partially dried americium oxalate precipitate to a platinum crucible or a suitable high-temperature resistant container.
- **Dehydration:** Place the crucible in a furnace and heat to approximately 240 °C in a vacuum or inert atmosphere to remove the water of hydration.<sup>[4]</sup>

- **Decomposition:** Gradually increase the furnace temperature. The decomposition of americium oxalate to americium dioxide begins at approximately 300 °C and is complete by about 470 °C.[4] A common practice is to hold the temperature at 350 °C for a period to ensure initial decomposition.
- **Final Calcination:** To ensure the complete conversion to stoichiometric AmO<sub>2</sub>, increase the furnace temperature to 800 °C and hold for at least 30 minutes.[3]
- **Cooling:** Slowly cool the furnace to room temperature. The resulting product is a fine, black powder of americium dioxide.

## Synthesis of Americium Sesquioxide (Am<sub>2</sub>O<sub>3</sub>)

Americium sesquioxide can be synthesized by the reduction of americium dioxide.

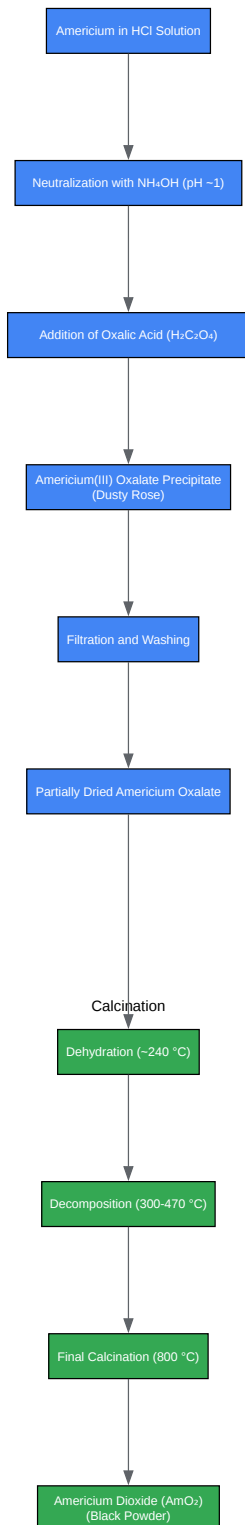
- **Starting Material:** Begin with finely powdered americium dioxide (AmO<sub>2</sub>).
- **Furnace Setup:** Place the AmO<sub>2</sub> powder in a suitable crucible within a tube furnace equipped for controlled atmosphere operation.
- **Reduction:** Heat the AmO<sub>2</sub> to 600 °C under a flowing atmosphere of hydrogen gas (H<sub>2</sub>).
- **Reaction:** Maintain these conditions to allow for the reduction of AmO<sub>2</sub> to Am<sub>2</sub>O<sub>3</sub> according to the following reaction:  $2 \text{AmO}_2 + \text{H}_2 \rightarrow \text{Am}_2\text{O}_3 + \text{H}_2\text{O}$
- **Cooling:** After the reaction is complete, cool the furnace to room temperature under the hydrogen atmosphere or an inert atmosphere to prevent re-oxidation. The resulting product is americium sesquioxide. The hexagonal form is tan, while the cubic form is red-brown. The cubic form can be converted to the hexagonal form by heating to 800°C.

## Visualizations of Synthesis Pathways and Logical Relationships

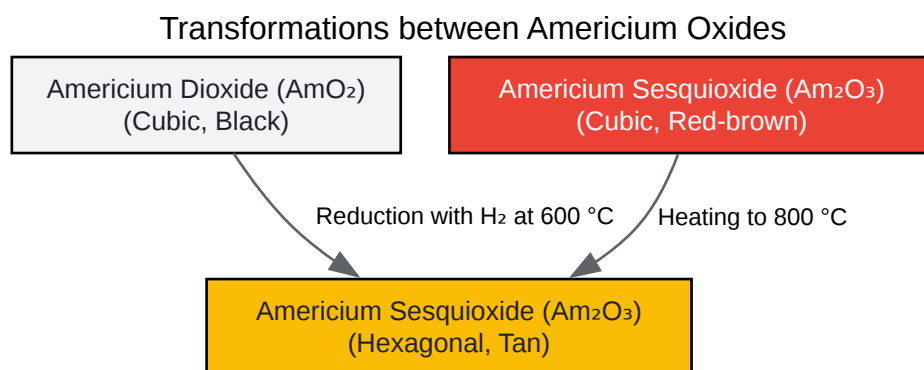
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and transformations in the synthesis of **americium oxides**.

Experimental Workflow for Americium Dioxide ( $\text{AmO}_2$ ) Synthesis

## Precipitation of Americium Oxalate

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Caption: Workflow for the synthesis of Americium Dioxide.



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Caption: Key transformations between different **americium oxides**.

## Conclusion

The discovery and synthesis of **americium oxides** have been crucial for the safe handling and application of this synthetic element. Americium dioxide stands out as the most stable and widely used oxide, with a well-established synthesis protocol involving the thermal decomposition of an oxalate precursor. Americium sesquioxide, with its distinct hexagonal and cubic polymorphs, can be derived from the dioxide form. While americium monoxide has been reported, a lack of detailed experimental data warrants further investigation to fully characterize its properties and synthesis. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals working with americium and its compounds, providing a foundation for future studies and applications in various scientific and technological fields.

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